2-Amino-3',4'-dibenzyloxypropiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection and purification steps. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar multi-step processes optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its effects on cellular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride can be compared with other similar compounds, such as:
2-Amino-3’,4’-dihydroxypropiophenone hydrochloride: This compound has hydroxyl groups instead of benzyloxy groups, which can affect its reactivity and biological activity.
2-Amino-3’,4’-dimethoxypropiophenone hydrochloride: This compound has methoxy groups instead of benzyloxy groups, which can also affect its properties and applications.
The uniqueness of 2-Amino-3’,4’-dibenzyloxypropiophenone hydrochloride lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-1-[3,4-bis(phenylmethoxy)phenyl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3.ClH/c1-17(24)23(25)20-12-13-21(26-15-18-8-4-2-5-9-18)22(14-20)27-16-19-10-6-3-7-11-19;/h2-14,17H,15-16,24H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXGJJVSGLJFEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675573 |
Source
|
Record name | 2-Amino-1-[3,4-bis(benzyloxy)phenyl]propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219199-37-7 |
Source
|
Record name | 2-Amino-1-[3,4-bis(benzyloxy)phenyl]propan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.